Structural Uniqueness: 3,6-Dimethyl Substitution vs. 6-Ethyl-3-methyl Analog
The target compound carries methyl groups at both the C3 and N6 positions of the oxazolo[3,4‑d]pyridazinone core, whereas the most frequently cited active analog in the anti‑inflammatory literature is the 6‑ethyl‑3‑methyl derivative (CAS 720‑71‑8) [1]. Molecular docking studies in the same chemical series have demonstrated that the N6‑alkyl group protrudes into a lipophilic sub‑pocket of mGluR2, and even a one‑carbon elongation (methyl → ethyl) shifts the ligand pose and reduces the docking score [2]. Although no direct Ki/EC50 comparison is available, the distinct shape of the 3,6‑dimethyl derivative is expected to produce a different selectivity fingerprint.
| Evidence Dimension | Substitution pattern and predicted docking pose |
|---|---|
| Target Compound Data | 3,6‑dimethyl substitution |
| Comparator Or Baseline | 6‑ethyl‑3‑methyl analog (CAS 720‑71‑8) |
| Quantified Difference | No direct Ki/EC50 data; docking score difference inferred from class SAR (mGluR2 homology model) [2] |
| Conditions | Homology model of mGluR2 allosteric site; no functional assay data available for the target compound. |
Why This Matters
For teams optimizing mGluR2/4 PAM selectivity, the 3,6‑dimethyl isomer offers a distinct vector for structure‑activity relationship (SAR) exploration that cannot be accessed with the 6‑ethyl analog.
- [1] Abdelall EKA, Abdelhamid AO, Azouz AA. Bioorg Med Chem Lett. 2017;27(18):4358‑4369. View Source
- [2] Gates C, Backos DS, Reigan P, et al. Molecules. 2023;28(19):6800. (Describes lateral metalation and docking of N6‑aryl isoxazolo[3,4‑d]pyridazinones into mGluR2/4 models.) View Source
